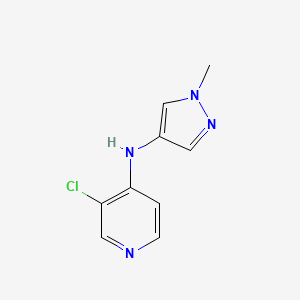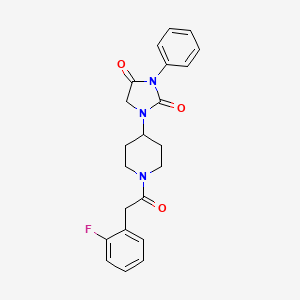
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-8-(2-(4-(dimethylamino)benzylidene)hydrazinyl)-7-(2-hydroxypropyl)-3-methyl-1H-purine-2,6(3H,7H)-dione is a useful research compound. Its molecular formula is C18H23N7O3 and its molecular weight is 385.428. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Psychotropic Potential and Serotonin Receptor Affinity
- A study focusing on 8-aminoalkyl derivatives of purine-2,6-dione investigated their affinity for serotonin receptors (5-HT1A, 5-HT2A, and 5-HT7) and evaluated their potential psychotropic activity. The research revealed that certain derivatives displayed significant antidepressant and anxiolytic properties, indicating the utility of these compounds in designing new ligands for serotonin receptors with potential applications in treating mood disorders (Chłoń-Rzepa et al., 2013).
Multi-Target Drugs for Neurodegenerative Diseases
- Another study synthesized 8-benzyl-substituted tetrahydropyrazino[2,1-f]purinediones as tricyclic xanthine derivatives to enhance water solubility and evaluated them as multi-target drugs for neurodegenerative diseases. The derivatives were tested for their binding affinities at adenosine receptor subtypes and for their ability to inhibit monoamine oxidases. Potent compounds were identified, demonstrating the role of these purine derivatives as potential therapeutic agents for symptomatic and disease-modifying treatment of neurodegenerative diseases (Brunschweiger et al., 2014).
Antimicrobial Activity
- Synthesis and evaluation of carboxamide derivatives of benzo[b][1,6]naphthyridines, which include a purine-like structure, were conducted to explore their antimicrobial activity. The derivatives showed potent activity against a range of Gram-positive and Gram-negative bacteria, as well as fungi, suggesting the potential of purine analogs in the development of new antimicrobial agents (Ghorab et al., 2017).
properties
IUPAC Name |
8-[(2E)-2-[[4-(dimethylamino)phenyl]methylidene]hydrazinyl]-7-(2-hydroxypropyl)-3-methylpurine-2,6-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N7O3/c1-11(26)10-25-14-15(24(4)18(28)21-16(14)27)20-17(25)22-19-9-12-5-7-13(8-6-12)23(2)3/h5-9,11,26H,10H2,1-4H3,(H,20,22)(H,21,27,28)/b19-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HPTPTXNARYRHFO-DJKKODMXSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CN1C2=C(N=C1NN=CC3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(CN1C2=C(N=C1N/N=C/C3=CC=C(C=C3)N(C)C)N(C(=O)NC2=O)C)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N7O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8-Bromo-7-chloro-2-phenyl-[1,2,4]triazolo[1,5-C]pyrimidine](/img/structure/B2823956.png)
![3-(4-Chlorophenyl)-6-(2-oxo-2-pyrrolidin-1-ylethyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2823958.png)

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-oxo-3-(3-(o-tolyl)-1,2,4-oxadiazol-5-yl)pyridin-1(2H)-yl)acetamide](/img/structure/B2823961.png)
![N-[2-[(4,4-Dimethylcyclohexyl)methylamino]-2-oxoethyl]-N-methylprop-2-enamide](/img/structure/B2823962.png)
![N-[2-(3,4-dimethoxyphenyl)ethyl]-2-[3-oxo-6-(trifluoromethyl)-3,4-dihydro-2H-1,4-benzothiazin-2-yl]acetamide](/img/structure/B2823964.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)imidazo[1,2-b]pyridazine-6-carboxamide](/img/structure/B2823965.png)
![2-Ethoxy-1-{3-[(2-methylpyrimidin-4-yl)oxy]pyrrolidin-1-yl}ethan-1-one](/img/structure/B2823966.png)

![2-{2-[(2,2-dimethyl-2,3-dihydro-1-benzofuran-7-yl)oxy]acetyl}-N-phenyl-1-hydrazinecarboxamide](/img/structure/B2823970.png)
![N-(3-acetylphenyl)-2-((1-ethyl-3-methyl-7-oxo-6-phenethyl-6,7-dihydro-1H-pyrazolo[4,3-d]pyrimidin-5-yl)thio)acetamide](/img/structure/B2823971.png)
![Dimethyl 4-[1-[4-(trifluoromethyl)phenyl]triazol-4-yl]quinoline-2,3-dicarboxylate](/img/structure/B2823973.png)
![4,6-dimethyl-3-[(3-methylphenyl)sulfonyl]-1-(2-methyl-2-propenyl)-2(1H)-pyridinone](/img/structure/B2823975.png)
